N-ethyl-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
N-ethyl-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: is a complex organic compound with a unique tricyclic structure. This compound is characterized by its triazatricyclic core, which is fused with multiple rings, including a benzene ring. The presence of an imino group, an oxo group, and a carboxamide group further adds to its chemical complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps:
Formation of the Triazatricyclic Core: The initial step involves the formation of the triazatricyclic core through a series of cyclization reactions. This can be achieved by reacting appropriate precursors under controlled conditions, such as using a strong acid or base as a catalyst.
Introduction of the Imino Group: The imino group can be introduced through a condensation reaction with an appropriate amine.
Addition of the Oxo Group: The oxo group is typically introduced through an oxidation reaction using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Carboxamide Group: The carboxamide group can be attached through an amidation reaction with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino and oxo groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the oxo group to a hydroxyl group or to reduce the imino group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the benzene ring, where hydrogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with hydroxyl or amine groups.
Substituted Derivatives: Compounds with various functional groups attached to the benzene ring.
Scientific Research Applications
Chemistry
In chemistry, N-ethyl-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, research is focused on its potential therapeutic applications. The compound’s unique structure and functional groups may allow it to target specific biological pathways, making it a potential candidate for the treatment of various diseases.
Industry
In industry, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N-ethyl-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The imino and oxo groups can form hydrogen bonds with biological macromolecules, while the triazatricyclic core can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-6-imino-7-[(4-chlorophenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- N-ethyl-6-imino-7-[(4-fluorophenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Uniqueness
The uniqueness of N-ethyl-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific substitution pattern and functional groups. The presence of the 4-methylphenyl group distinguishes it from other similar compounds, potentially leading to different biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H21N5O2 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-ethyl-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H21N5O2/c1-3-24-21(28)16-12-17-20(25-18-6-4-5-11-26(18)22(17)29)27(19(16)23)13-15-9-7-14(2)8-10-15/h4-12,23H,3,13H2,1-2H3,(H,24,28) |
InChI Key |
NJNKCFHHUSCTNA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=C(C=C4)C |
Origin of Product |
United States |
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